molecular formula C7H13N7 B13132040 s-Triazine, 2,4-diamino-6-(1-piperazinyl)- CAS No. 21840-23-3

s-Triazine, 2,4-diamino-6-(1-piperazinyl)-

Cat. No.: B13132040
CAS No.: 21840-23-3
M. Wt: 195.23 g/mol
InChI Key: KIBBUGBJMBIZHY-UHFFFAOYSA-N
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Description

6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanuric chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure controlled reactivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical reactivity and biological activity.

Biological Activity

s-Triazine derivatives, including 2,4-diamino-6-(1-piperazinyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological profiles of this compound, emphasizing its antimicrobial, anticancer, and other therapeutic potentials.

Overview of s-Triazine Structure

s-Triazine is a six-membered heterocyclic compound characterized by three nitrogen atoms replacing carbon atoms in a benzene ring. The unique electronic properties of s-triazine allow for various substitutions that enhance its biological activity. The compound's weak basicity and preference for nucleophilic substitution make it a versatile scaffold for drug development.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of s-triazine derivatives against various bacterial strains:

  • Gavade et al. synthesized 18 derivatives, finding that seven exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/ml .
  • Shukla et al. highlighted that pyridine-fused compounds showed superior antibacterial action compared to standard antibiotics like ampicillin .
  • In a comparative study, a series of trisubstituted s-triazines demonstrated potent antibacterial effects with MIC values as low as 3.125 µg/ml against E. coli and Klebsiella pneumoniae, outperforming traditional antibiotics such as ciprofloxacin .
CompoundBacterial StrainMIC (µg/ml)
4dB. subtilis3.125
4hS. aureus6.25
4nS. epidermidisNot specified

2. Anticancer Activity

The anticancer potential of s-triazine derivatives has been extensively studied:

  • Yan et al. reported that certain s-triazine analogs exhibited significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.44 nM against EGFR-TK .
  • Recent studies indicated that derivatives with specific substituents could induce apoptosis in cancer cells by inhibiting critical signaling pathways involved in tumorigenesis .
Cell LineCompoundIC50 (µM)
MCF-71d0.44
A549Series 20.20
HT-29Mono-2-chloroethylamine derivative13.71

3. Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, s-triazine derivatives have shown promise in other therapeutic areas:

  • Antileishmanial Activity: Some derivatives have been identified as effective against leishmaniasis, showcasing potential for tropical disease treatment .
  • Drug Delivery Systems: Research has explored the use of s-triazine-based nanoparticles for targeted drug delivery, demonstrating high entrapment efficiency and sustained release profiles for anti-inflammatory and anticancer drugs .

Case Studies

Case Study: Anticancer Efficacy of Trisubstituted s-Triazines
A study investigated the anticancer activity of trisubstituted s-triazines against several carcinoma cell lines, revealing that these compounds could significantly inhibit cell proliferation while exhibiting lower toxicity towards normal cells . The findings suggest that structural modifications can enhance selectivity towards cancer cells.

Case Study: Antimicrobial Screening
In another study, a series of new s-triazine derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of multidrug-resistant bacteria. The results indicated comparable efficacy to standard treatments, highlighting the potential for developing new antimicrobial agents based on the s-triazine scaffold .

Properties

CAS No.

21840-23-3

Molecular Formula

C7H13N7

Molecular Weight

195.23 g/mol

IUPAC Name

6-piperazin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13)

InChI Key

KIBBUGBJMBIZHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=N2)N)N

Origin of Product

United States

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